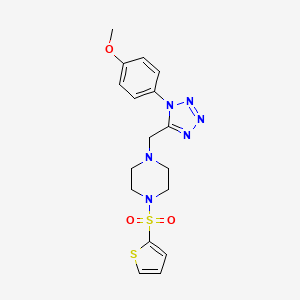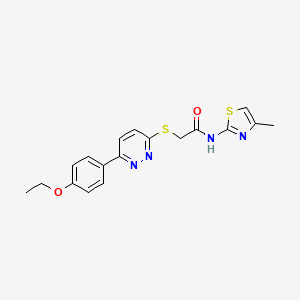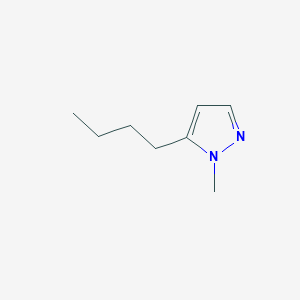![molecular formula C16H22ClF3N2O B2490961 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride CAS No. 2418659-76-2](/img/structure/B2490961.png)
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride often involves the interaction of α-phenyl-β-piperidino propiophenones with Grignard reagents in ether, leading to the formation of a variety of piperidinopropanol hydrochlorides with potential antibacterial and antioxidant properties (Gasparyan et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by X-ray crystallography and spectroscopic methods, revealing intricate details about their conformation and stereochemistry. For instance, the crystal structures of related compounds have been analyzed to understand the influence of substituents and intermolecular hydrogen bonding on molecular conformation and stability (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore the reactivity of the piperidine ring towards various reagents and conditions, leading to a broad spectrum of chemical transformations. These reactions are pivotal in modifying the molecular structure to enhance biological activity or to introduce specific functional groups necessary for further chemical manipulations.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development and synthesis. These properties are influenced by the molecular structure and the presence of specific functional groups, such as the trifluoromethyl group, which can significantly alter the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular framework. The presence of the piperidine ring, combined with various substituents, plays a significant role in determining the compound's pharmacological activity and chemical behavior under different conditions.
- Synthesis and antibacterial properties of piperidinopropanol hydrochlorides (Gasparyan et al., 2011).
- Analysis of crystal structures and conformation of piperidine derivatives (Raghuvarman et al., 2014).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research on compounds with complex structures, similar to the one mentioned, often focuses on their pharmacological effects, binding affinities, and potential therapeutic uses. For example, studies on antihistamines like Bilastine reveal insights into the chemistry, pharmacokinetics, and analytical methods for quantifying these compounds in biological matrices (Sharma et al., 2021). These findings are crucial for developing new medications with improved efficacy and safety profiles.
Analytical Chemistry
Analytical and bioanalytical methods play a significant role in the quantification and analysis of pharmaceutical compounds. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the estimation and characterization of such compounds in various sample matrices, ensuring quality control and supporting pharmacokinetic studies (Rode & Tajne, 2021).
Medicinal Chemistry and Drug Development
The design and synthesis of novel compounds for therapeutic applications are a critical area of research. Studies exploring the structure-activity relationships of compounds with potential anticancer, antimalarial, or antimicrobial properties are particularly relevant. This involves investigating the mechanisms of action, cytotoxicity, and potential for overcoming drug resistance (Hossain et al., 2020).
Neuropharmacology
Research into the neuropharmacological effects of compounds, including their potential cognitive benefits or psychotropic effects, provides insights into the treatment of neurological disorders. Studies on nicotine and its analogs, for example, discuss the desensitization of nicotinic acetylcholine receptors and the implications for improving cognitive functions (Buccafusco et al., 2009).
Environmental and Toxicological Studies
The environmental persistence and toxicological impact of pharmaceuticals and synthetic compounds are also important research topics. Investigations into the degradation, bioaccumulation, and potential adverse effects on ecosystems and human health are crucial for assessing the environmental safety of new chemical entities (Bedoux et al., 2012).
Eigenschaften
IUPAC Name |
1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O.ClH/c1-15(2,11-6-4-3-5-7-11)14(22)21-9-8-12(13(20)10-21)16(17,18)19;/h3-7,12-13H,8-10,20H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNKOOVVYSMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCC(C(C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)
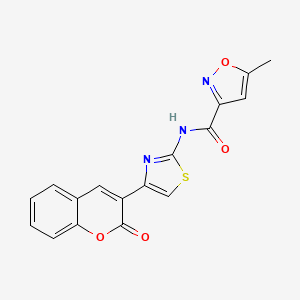
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)
![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)
![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)
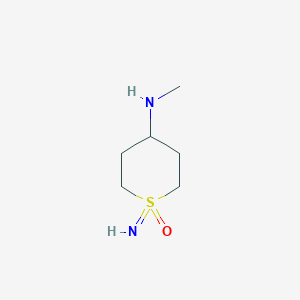


![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)
